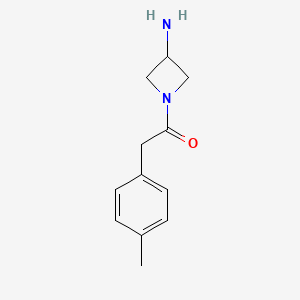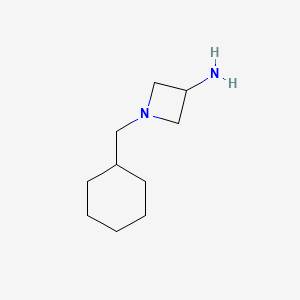
1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid
説明
Synthesis Analysis
The stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid from homochiral glycidol is described . This novel cyclic α-hydrazino acid allows for selective functionalization at either N γ or N δ .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
科学的研究の応用
Synthesis and Chemical Properties
1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid belongs to a class of compounds that are of significant interest in synthetic organic chemistry due to their potential applications in pharmaceuticals and materials science. While the specific compound mentioned does not have direct references in the provided articles, related research on azetidine derivatives offers insights into the broader applications and synthetic methodologies that could be relevant.
Efficient Synthetic Routes : Research has focused on developing efficient synthetic routes to azetidine derivatives, showcasing the importance of these compounds in medicinal chemistry and drug design. For example, the work by Futamura et al. (2005) presents an efficient route to (S)-azetidine-2-carboxylic acid, a compound related to azetidine derivatives, through a series of optimized steps highlighting the synthetic utility of azetidines in generating enantiomerically pure compounds (Futamura et al., 2005).
Biological and Foldameric Applications : The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives demonstrates the potential of these compounds in biological contexts and foldameric applications. Žukauskaitė et al. (2011) discuss the creation of small-membered azaheterocyclic α- and β-amino acid derivatives, which are of interest from both a biological and foldameric standpoint, indicating the versatility of azetidine derivatives in designing molecules with specific conformational constraints (Žukauskaitė et al., 2011).
Conformational Studies and Peptide Synthesis : The ability to synthesize enantiopure azetidine derivatives and incorporate them into peptides is another area of research that underscores the importance of azetidine derivatives in studying peptide activity and conformation. Sajjadi and Lubell (2008) explore the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains, which serve as tools for investigating the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Material Science Applications : Azetidine derivatives are also explored for their applications in material science, such as the development of self-curable systems based on aqueous-based polyurethane dispersions. Wang et al. (2006) introduce an azetidine-containing compound into a polyurethane prepolymer, resulting in a self-curable system that highlights the potential of azetidine derivatives in creating innovative materials with unique curing properties (Wang et al., 2006).
作用機序
Target of Action
Azetidine derivatives are known to be biologically active and versatile building blocks in the preparation of proteinogenic and non-proteinogenic compounds .
Mode of Action
It’s known that azetidine derivatives can undergo transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles . This suggests that 1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid might interact with its targets through similar mechanisms, leading to changes in the target molecules.
Biochemical Pathways
Azetidine-3-carboxylic acid is used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to selectively degrade target proteins, suggesting that this compound may influence protein degradation pathways.
Result of Action
Given its use in the synthesis of adcs and protacs , it’s plausible that this compound could lead to the selective degradation of target proteins, thereby altering cellular functions.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYRNVTNRHXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)
![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)
![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)
![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)
![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)


![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)